4-Aminotetrahydropyran

描述

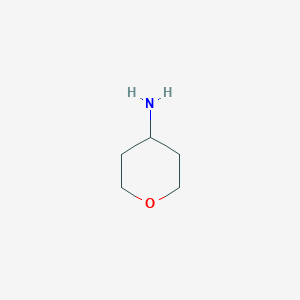

Structure

3D Structure

属性

IUPAC Name |

oxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-5-1-3-7-4-2-5/h5H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVQYHFYQWKUKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10329299 | |

| Record name | 4-Aminotetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10329299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38041-19-9 | |

| Record name | 4-Aminotetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10329299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminotetrahydropyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oxan-4-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFV2YF8HW9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Aminotetrahydropyran: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 4-aminotetrahydropyran. It includes a summary of its structural and physicochemical characteristics, a detailed experimental protocol for its synthesis, and its role as a versatile building block in medicinal chemistry.

Core Properties and Structure

This compound is a heterocyclic organic compound widely utilized in medicinal chemistry as a saturated scaffold and building block.[1] Its structure consists of a tetrahydropyran (B127337) ring, which is a six-membered saturated ring containing an oxygen atom, with an amino group attached at the 4-position.[2] This combination of a polar amino group and a cyclic ether makes it a valuable component in the synthesis of more complex molecules, particularly in the development of novel therapeutics.[1][2] The tetrahydropyran ring is one of the most frequently reported three-dimensional ring systems found in marketed drugs.[1]

The presence of the amino group allows for a wide range of chemical modifications and makes the compound soluble in polar solvents like water and alcohols.[2] It typically appears as a colorless to pale yellow liquid.[2][3]

-

IUPAC Name: Tetrahydro-2H-pyran-4-amine[4]

-

Synonyms: 4-Aminotetrahydro-2H-pyran, Oxan-4-amine, Tetrahydropyran-4-ylamine[1][2][5]

-

Molecular Formula: C₅H₁₁NO[6]

The quantitative properties of this compound are summarized in the table below, providing a clear reference for experimental design and application.

| Property | Value | Source(s) |

| Molecular Weight | 101.15 g/mol | [7][8][9] |

| CAS Number | 38041-19-9 | [4][6][7] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Density | 0.977 - 1.0 g/cm³ at 25 °C | [6] |

| Boiling Point | 151.4 ± 33.0 °C at 760 mmHg | [6] |

| Flash Point | 49.3 - 54.4 °C (closed cup) | [6][10] |

| pKa (Predicted) | 9.63 ± 0.20 | [1][7] |

| LogP | -0.50 to -0.3 | [4][6][9] |

| Refractive Index | n20/D 1.463 | [7][8] |

| Solubility | Soluble in polar solvents (e.g., water) | [2][4] |

| Identifier | Value | Source(s) |

| MDL Number | MFCD02179436 | [7] |

| EINECS | 615-758-3 | [7] |

| Hazard Codes | Xi, Xn | [8] |

| GHS Signal Word | Danger | [4] |

| Hazard Statements | H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H318 (Causes serious eye damage) | [4] |

Experimental Protocols

The following section details a representative experimental protocol for the chemical synthesis of this compound.

This protocol describes the synthesis of this compound starting from dihydro-2H-pyran-4(3H)-one oxime using Raney Ni as a catalyst.[1]

Materials:

-

Dihydro-2H-pyran-4(3H)-one oxime (1.0 g, 8.7 mmol)

-

Methanol (B129727) (50 mL)

-

Raney Ni (10%)

-

Hydrogen atmosphere apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

A solution of dihydro-2H-pyran-4(3H)-one oxime (1.0 g, 8.7 mmol) is prepared in methanol (50 mL).[1]

-

Raney Ni (10%) is carefully added to the stirred solution.[1]

-

The resulting mixture is stirred for 5 hours at room temperature under a hydrogen atmosphere.[1]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).[1]

-

Upon completion, the catalyst is removed from the reaction mixture by filtration.[1]

-

The methanol solvent in the filtrate is concentrated under vacuum (e.g., using a rotary evaporator) to yield the target product, this compound.[1]

-

The expected yield is approximately 0.5 g (57%).[1]

Role in Drug Discovery and Development

This compound does not typically participate in specific signaling pathways itself; rather, it serves as a crucial structural motif or "scaffold" in the design of larger, biologically active molecules.[1][2] Its three-dimensional structure is favored in drug design to improve properties such as solubility, metabolic stability, and target binding affinity. It is used as a reactant in the synthesis of various compounds, including aminothiazole derivatives for potential cancer treatment.[1]

The logical workflow for utilizing a scaffold like this compound in a drug discovery program is visualized below.

Caption: A logical workflow for utilizing this compound in drug discovery.

The synthesis protocol described in section 2.1 can also be visualized as a straightforward experimental workflow.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. This compound | 38041-19-9 [chemicalbook.com]

- 2. CAS 38041-19-9: this compound | CymitQuimica [cymitquimica.com]

- 3. Tetrahydro-2H-pyran-4-amine | 38041-19-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. CAS 38041-19-9 | this compound - Synblock [synblock.com]

- 6. This compound | CAS#:38041-19-9 | Chemsrc [chemsrc.com]

- 7. This compound , 97% , 38041-19-9 - CookeChem [cookechem.com]

- 8. chemwhat.com [chemwhat.com]

- 9. This compound | C5H11NO | CID 419223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound 0.97 Tetrahydro-2H-pyran-4-amine [sigmaaldrich.com]

Physicochemical Characteristics of 4-Amino-Tetrahydropyran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-tetrahydropyran is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and drug discovery. Its saturated heterocyclic scaffold, the tetrahydropyran (B127337) ring, is a prevalent structural motif in a wide array of commercially available drugs.[1] The incorporation of an amino group provides a key site for chemical modification and interaction with biological targets. This technical guide provides a comprehensive overview of the core physicochemical properties of 4-amino-tetrahydropyran, offering crucial data and experimental insights for its application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These parameters influence a molecule's solubility, permeability, metabolic stability, and ultimately its pharmacokinetic and pharmacodynamic profile. The key physicochemical data for 4-amino-tetrahydropyran are summarized in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁NO | [2] |

| Molecular Weight | 101.15 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | 0.977 g/cm³ at 25 °C | [3] |

| Boiling Point | 151.4 ± 33.0 °C at 760 mmHg | [4] |

| Flash Point | 54.4 °C (closed cup) | [3] |

| Refractive Index | n20/D 1.463 | [3] |

Drug-Likeness and Related Properties

| Property | Value | Source(s) |

| pKa (Predicted) | 9.63 ± 0.20 | [1] |

| logP (Octanol-Water Partition Coefficient) | -0.202 (Experimental) | [5] |

| logP (Computed) | -0.3 | [2] |

| Topological Polar Surface Area (TPSA) | 35.3 Ų | [2] |

Experimental Protocols

Accurate determination of physicochemical parameters is paramount. The following sections detail generalized experimental protocols for key properties, which can be adapted for 4-amino-tetrahydropyran.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at a given pH, which profoundly affects its solubility, absorption, and receptor binding.[6] Potentiometric titration is a highly accurate and widely used method for pKa determination.[6][7]

Methodology:

-

Sample Preparation: A known concentration of 4-amino-tetrahydropyran (e.g., 1 mM) is dissolved in a suitable solvent, typically water or a co-solvent system like methanol-water if solubility is limited.[7][8] The ionic strength of the solution is kept constant by adding a background electrolyte, such as 0.15 M KCl.[8][9]

-

Titration Setup: The sample solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed in the solution.[8][9] The solution is stirred continuously.

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added incrementally to the amine solution using a precision burette.[8]

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.[8]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the amine has been protonated.[6] The inflection point of the sigmoid curve can be used to determine this value.[6]

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is the established measure of a compound's lipophilicity, which influences its ability to cross biological membranes and its potential for metabolism and toxicity.[10] The shake-flask method is the gold standard for experimental logP determination.[11][12]

Methodology:

-

Solvent Preparation: n-Octanol and water (or a suitable buffer like phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.[13][14]

-

Sample Preparation: A stock solution of 4-amino-tetrahydropyran is prepared in one of the phases (e.g., n-octanol).

-

Partitioning: A known volume of the stock solution is added to a mixture of the pre-saturated n-octanol and aqueous phases in a flask. The flask is then shaken vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached.[11]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Analysis: The concentration of 4-amino-tetrahydropyran in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[11]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm (base 10) of this value.[10]

Determination of Aqueous Solubility

Aqueous solubility is a crucial factor for drug absorption and formulation.[15] Several methods can be employed to determine the thermodynamic or kinetic solubility of a compound.[15][16]

Methodology (Thermodynamic Solubility):

-

Sample Preparation: An excess amount of solid 4-amino-tetrahydropyran is added to a known volume of aqueous buffer (e.g., phosphate (B84403) buffer at various pH values) in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.[16]

-

Phase Separation: The resulting suspension is filtered or centrifuged to remove the undissolved solid.[17]

-

Concentration Analysis: The concentration of the dissolved 4-amino-tetrahydropyran in the clear supernatant or filtrate is quantified using a validated analytical method like HPLC-UV or LC-MS/MS.[16]

-

Solubility Determination: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.

Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of 4-amino-tetrahydropyran.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectral data for 4-amino-tetrahydropyran is available and can be used to confirm the proton environment within the molecule.[18]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amine and the C-O-C stretch of the ether.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

Visualizations

Physicochemical Property Interdependence

The following diagram illustrates the relationship between the core physicochemical properties and their influence on the drug development process.

Experimental Workflow for Physicochemical Characterization

This diagram outlines a typical workflow for the experimental determination of the key physicochemical properties discussed.

References

- 1. This compound | 38041-19-9 [chemicalbook.com]

- 2. This compound | C5H11NO | CID 419223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 0.97 Tetrahydro-2H-pyran-4-amine [sigmaaldrich.com]

- 4. This compound | CAS#:38041-19-9 | Chemsrc [chemsrc.com]

- 5. fishersci.com [fishersci.com]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. acdlabs.com [acdlabs.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. sygnaturediscovery.com [sygnaturediscovery.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. This compound(38041-19-9) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to 4-Aminotetrahydropyran (CAS 38041-19-9): A Versatile Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminotetrahydropyran, identified by the CAS number 38041-19-9, is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry. Its saturated, three-dimensional structure makes it a valuable building block in the design of novel therapeutic agents. The tetrahydropyran (B127337) ring is a prevalent feature in numerous marketed drugs, second only to the phenyl ring in frequency, underscoring its importance in establishing favorable pharmacokinetic and pharmacodynamic properties.[1] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis methodologies, and key applications of this compound in drug discovery, with a focus on its role as a scaffold for the development of potent and selective inhibitors for critical biological targets such as phosphodiesterase 10A (PDE10A) and the mammalian target of rapamycin (B549165) (mTOR).

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[2] Its key physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| CAS Number | 38041-19-9 | [3] |

| Molecular Formula | C5H11NO | [3][4] |

| Molecular Weight | 101.15 g/mol | [3][4] |

| Density | 1.0 ± 0.1 g/cm³ | [4] |

| Boiling Point | 151.4 ± 33.0 °C at 760 mmHg | [4] |

| Flash Point | 49.3 ± 18.6 °C | [4] |

| Refractive Index | 1.450 | [4] |

| pKa | 9.63 ± 0.20 (Predicted) | [1] |

| LogP | -0.50 | [4] |

| Solubility | Soluble in polar solvents like water and alcohols.[2] | [2] |

| Appearance | Colorless to pale yellow liquid or solid.[2] | [2] |

Synthesis Methodologies

Several synthetic routes to this compound have been reported, with varying yields and scalability. A common and effective laboratory-scale synthesis involves the reduction of a tetrahydropyran-4-one oxime intermediate.

Experimental Protocol: Synthesis from Dihydro-2H-pyran-4(3H)-one Oxime

This protocol outlines a general procedure for the synthesis of this compound via the reduction of dihydro-2H-pyran-4(3H)-one oxime.[1]

Materials:

-

Dihydro-2H-pyran-4(3H)-one oxime

-

Raney Ni (10%)

-

Hydrogen gas supply

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a stirred solution of dihydro-2H-pyran-4(3H)-one oxime (1.0 g, 8.7 mmol) in methanol (50 mL), add Raney Ni (10%).[1]

-

Stir the resulting mixture at room temperature under a hydrogen atmosphere for 5 hours.[1]

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion of the reaction, remove the catalyst by filtration.[1]

-

Concentrate the filtrate in vacuo to yield this compound.[1]

Expected Yield: Approximately 57% (0.5 g).[1]

A logical workflow for this synthesis is depicted below:

Caption: General workflow for the synthesis of this compound.

Applications in Drug Discovery

The rigid, sp³-rich scaffold of this compound makes it an attractive starting point for the synthesis of complex molecules with tailored biological activities.[4] Its utility is particularly evident in the development of inhibitors for key enzymes implicated in disease, such as PDE10A and mTOR.

Scaffold for Phosphodiesterase 10A (PDE10A) Inhibitors

PDE10A is a dual-substrate phosphodiesterase highly expressed in the medium spiny neurons of the striatum. Its role in regulating cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) levels makes it a critical target for the treatment of neuropsychiatric disorders like schizophrenia and Huntington's disease.[5][6] The this compound moiety has been incorporated into potent and selective PDE10A inhibitors, contributing to improved pharmacokinetic profiles and brain penetration.[6]

A general scheme for the incorporation of the this compound scaffold into a PDE10A inhibitor is outlined below. This often involves the coupling of the amino group with a suitable heterocyclic core.

Caption: General synthetic strategy for PDE10A inhibitors.

The inhibition of PDE10A leads to an increase in intracellular cAMP and cGMP levels, which in turn modulates the activity of downstream signaling pathways crucial for neuronal function.

References

- 1. guidechem.com [guidechem.com]

- 2. [PDF] Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. | Semantic Scholar [semanticscholar.org]

- 3. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis of this compound scaffolds for drug discovery [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Fluorine-Containing Phosphodiesterase 10A (PDE10A) Inhibitors and the In Vivo Evaluation of F-18 Labeled PDE10A PET Tracers in Rodent and Nonhuman Primate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride as a Highly Selective PDE10A Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-Aminotetrahydropyran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminotetrahydropyran is a heterocyclic amine of significant interest in medicinal chemistry and drug development due to its presence in a variety of bioactive molecules. A thorough understanding of its structural and electronic properties is paramount for its application in the synthesis of novel therapeutic agents. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to serve as a comprehensive reference for researchers and professionals involved in the characterization and utilization of this compound.

Spectroscopic Data Summary

The following tables summarize the experimental and predicted spectroscopic data for this compound.

Table 1: ¹H NMR Data of this compound

| Protons | Chemical Shift (δ) ppm | Multiplicity |

| H-4 | 2.81-2.95 | m |

| H-2, H-6 (axial) | 3.35-3.51 | m |

| H-2, H-6 (equatorial) | 3.89-3.99 | m |

| H-3, H-5 (axial) | 1.31-1.48 | m |

| H-3, H-5 (equatorial) | 1.75-1.90 | m |

| -NH₂ | Not explicitly assigned | br s |

Solvent: MeOD-d4, 400 MHz. Data is experimental.

Table 2: Predicted ¹³C NMR Data of this compound

| Carbon | Predicted Chemical Shift (δ) ppm |

| C-4 | 45.0 - 55.0 |

| C-2, C-6 | 65.0 - 75.0 |

| C-3, C-5 | 30.0 - 40.0 |

Note: These are predicted values and should be confirmed by experimental data.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3350 - 3450 | Medium, Sharp (doublet) | N-H Stretch | Primary Amine |

| 2850 - 2960 | Strong | C-H Stretch | Alkane |

| 1590 - 1650 | Medium | N-H Bend (Scissoring) | Primary Amine |

| 1080 - 1150 | Strong | C-O-C Stretch | Ether |

Note: These are predicted values based on typical functional group absorptions.

Table 4: Predicted Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment |

| 101 | [M]⁺ (Molecular Ion) |

| 84 | [M - NH₃]⁺ |

| 71 | [M - CH₂O]⁺ |

| 56 | [C₃H₆N]⁺ |

| 44 | [C₂H₆N]⁺ |

Note: Predicted fragmentation pattern for Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or MeOD-d4) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

-

Filter the solution through a pipette plugged with glass wool directly into a 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

¹H NMR Data Acquisition:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

¹³C NMR Data Acquisition:

-

Spectrometer: 100 MHz or higher ¹³C frequency NMR spectrometer.

-

Pulse Sequence: Proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more scans, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Temperature: 298 K.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol (B130326) and allowing it to dry completely.

-

Place a single drop of liquid this compound directly onto the center of the ATR crystal.

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation (Electron Ionization - EI):

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.

-

If using a direct insertion probe, a small amount of the neat sample can be applied to the probe tip.

Data Acquisition (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Gas Chromatograph: Use a suitable capillary column (e.g., DB-5ms).

-

Injection: Inject 1 µL of the prepared solution into the GC inlet.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 30-200.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and a plausible fragmentation pathway for this compound in mass spectrometry.

Caption: Workflow for the spectroscopic analysis of this compound.

The Ascendancy of the Tetrahydropyran Amine Scaffold: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (B127337) (THP) amine moiety has emerged as a privileged scaffold in modern medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties and provide unique structural motifs for drug design. This technical guide provides an in-depth exploration of the discovery and historical development of tetrahydropyran amines, detailing key synthetic methodologies from their inception to contemporary applications.

Early Explorations and the Dawn of Tetrahydropyran Chemistry

The journey of tetrahydropyran amines is intrinsically linked to the development of methods for constructing the tetrahydropyran ring itself. While the precise first synthesis of a simple aminotetrahydropyran is not extensively documented as a singular breakthrough, its origins can be traced to the broader investigation of oxygen-containing heterocycles in the early to mid-20th century.

One of the foundational methods for constructing the tetrahydropyran ring is the Prins reaction , first reported by Hendrik Jacobus Prins in 1919. This acid-catalyzed condensation of an alkene with an aldehyde laid the groundwork for the synthesis of various substituted tetrahydropyrans. Although early examples focused on the formation of diols and other derivatives, the versatility of the Prins reaction would later be harnessed for the stereoselective synthesis of tetrahydropyran scaffolds that could be further functionalized to introduce an amine group.

The Advent of Amination: Classical Approaches to a Privileged Scaffold

With established routes to the tetrahydropyran ring, the introduction of an amine functionality became the next critical step. Early synthetic chemists relied on a toolkit of classical name reactions, originally developed for acyclic and other carbocyclic systems, to forge the crucial C-N bond on the tetrahydropyran core. These methods typically involved the conversion of a carboxylic acid or ketone precursor at the 4-position of the tetrahydropyran ring.

A cornerstone of early aminotetrahydropyran synthesis was the reductive amination of tetrahydropyran-4-one. This versatile and widely used method involves the reaction of the ketone with ammonia (B1221849) or a primary amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine. Early protocols often employed harsh reducing agents, but the method has since been refined with a wide array of milder and more selective reducing agents.

Beyond reductive amination, several classical rearrangement reactions were adapted for the synthesis of tetrahydropyran amines from carboxylic acid derivatives:

-

Hofmann Rearrangement: This reaction converts a primary amide to a primary amine with one fewer carbon atom via an isocyanate intermediate. A tetrahydropyran-4-carboxamide could thus be converted to a 4-aminotetrahydropyran.

-

Curtius Rearrangement: Discovered by Theodor Curtius in 1885, this reaction involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be hydrolyzed to a primary amine. This method provided another pathway from a tetrahydropyran-4-carboxylic acid derivative to the corresponding amine.

-

Lossen Rearrangement: Similar to the Hofmann and Curtius rearrangements, the Lossen rearrangement proceeds through an isocyanate intermediate, in this case from a hydroxamic acid derivative.

-

Schmidt Reaction: This reaction allows for the conversion of carboxylic acids or ketones to amines or amides, respectively, using hydrazoic acid.

For the synthesis of α-aminocarboxylic acid derivatives of tetrahydropyran, two classical methods were particularly relevant:

-

Strecker Synthesis: First reported by Adolph Strecker in 1850, this method involves the reaction of an aldehyde or ketone (in this case, tetrahydropyran-4-one) with ammonia and cyanide to form an α-aminonitrile, which is then hydrolyzed to the α-amino acid.

-

Bucherer-Bergs Reaction: This multicomponent reaction provides a route to hydantoins from ketones, which can then be hydrolyzed to α-amino acids.

The logical relationship between these classical synthetic approaches is illustrated in the following diagram:

A Comprehensive Technical Guide to the Safe Handling and Storage of 4-Aminotetrahydropyran

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and storage protocols for 4-Aminotetrahydropyran (CAS No: 38041-19-9). The information herein is intended to support laboratory safety and ensure the proper use of this compound in research and development settings.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO | [1][2][3][4] |

| Molecular Weight | 101.15 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 151.4 ± 33.0 °C at 760 mmHg | [5] |

| Density | 0.977 g/cm³ at 25 °C | [2][3] |

| Flash Point | 54 °C (129.2 °F) - closed cup | [2][3] |

| Refractive Index | n20/D 1.463 | [2][3] |

| pKa | 9.63 ± 0.20 (Predicted) | [6] |

| LogP | -0.202 | [7] |

| Vapor Pressure | 3.7 ± 0.3 mmHg at 25°C | [5] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Adherence to safety precautions is mandatory to prevent exposure and ensure a safe working environment.

| Hazard Class | GHS Category | Hazard Statement |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapor |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |

| Serious eye damage/eye irritation | Category 1 | H318: Causes serious eye damage |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

Data compiled from multiple sources[1][2][4]. Percentages in source[1] indicate the prevalence of that classification in notifications to ECHA.

Hazard Pictograms:

-

Flame: Flammable hazard

-

Corrosion: Causes severe skin burns and eye damage

-

Exclamation Mark: May cause respiratory irritation; Harmful if swallowed; Causes skin irritation; Causes serious eye irritation

Experimental Protocols for Safety Assessment

The following sections detail the standardized methodologies for assessing the key toxicological endpoints for this compound, based on internationally recognized OECD guidelines.

Acute Oral Toxicity

The acute oral toxicity of a substance provides information on the potential health hazards arising from a single or short-term oral exposure. The OECD provides three main test guidelines for this purpose: TG 420 (Fixed Dose Procedure), TG 423 (Acute Toxic Class Method), and TG 425 (Up-and-Down Procedure).

Methodology (OECD TG 423 - Acute Toxic Class Method):

-

Principle: A stepwise procedure using a small number of animals per step to obtain sufficient information on acute toxicity to enable classification.

-

Animal Model: Typically, rats of a single sex (usually females) are used.

-

Procedure:

-

The substance is administered orally to a group of three animals at a defined dose.

-

The presence or absence of compound-related mortality determines the next step:

-

If mortality occurs, the test is repeated at a lower dose level.

-

If no mortality occurs, the test is repeated at a higher dose level.

-

-

-

Observation: Animals are observed for a period of 14 days for signs of toxicity and mortality.

-

Endpoint: The method allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.

Skin Corrosion/Irritation

This assessment determines the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Methodology (OECD TG 404 - Acute Dermal Irritation/Corrosion):

-

Principle: A single dose of the substance is applied to the skin of an experimental animal.

-

Animal Model: The albino rabbit is the preferred species.

-

Procedure:

-

A small area of the animal's back is clipped free of fur.

-

0.5 mL of the liquid substance is applied to a gauze patch, which is then applied to the prepared skin area and held in place with a semi-occlusive dressing for a 4-hour exposure period.

-

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations continue for up to 14 days to assess the reversibility of any effects.

-

Endpoint: The severity and reversibility of the skin reactions are scored to determine the classification as corrosive or irritant.

Serious Eye Damage/Eye Irritation

This test evaluates the potential of a substance to produce irritation or damage to the eye.

Methodology (OECD TG 405 - Acute Eye Irritation/Corrosion):

-

Principle: A single dose of the substance is applied to the conjunctival sac of one eye of an experimental animal.

-

Animal Model: The albino rabbit is the recommended species.

-

Procedure:

-

0.1 mL of the liquid substance is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.

-

The eyelids are held together for approximately one second to prevent loss of the material.

-

-

Observation: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after application. Observations may continue for up to 21 days to assess reversibility.

-

Endpoint: The severity and reversibility of the ocular lesions are scored to classify the substance's potential for eye damage or irritation.

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safe handling procedures is essential when working with this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection:

-

Wear a lab coat.

-

Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

-

-

Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, use a respirator with an appropriate cartridge for organic vapors and ammonia.

General Hygiene Practices

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Remove contaminated clothing and wash before reuse.

The following diagram illustrates the recommended workflow for safely handling this compound in a laboratory setting.

Storage Requirements

Proper storage of this compound is crucial to maintain its stability and prevent hazardous situations.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames. Store under an inert atmosphere (e.g., argon or nitrogen) as the substance is air-sensitive[7].

-

Incompatible Materials: Store separately from acids and strong oxidizing agents[7].

The logical relationship for determining appropriate storage is depicted below.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First-Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.

-

Specific Hazards: Flammable. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Remove all sources of ignition.

-

Environmental Precautions: Should not be released into the environment.

-

Containment and Cleanup: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal. Use spark-proof tools and explosion-proof equipment.

The following workflow outlines the steps for responding to a chemical spill.

References

- 1. This compound | C5H11NO | CID 419223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-氨基四氢吡喃 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemwhat.com [chemwhat.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound | CAS#:38041-19-9 | Chemsrc [chemsrc.com]

- 6. This compound | 38041-19-9 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility Profile of 4-Aminotetrahydropyran in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminotetrahydropyran is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a tetrahydropyran (B127337) ring and an amino group, makes it a valuable building block for the synthesis of novel pharmaceutical agents. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and various analytical procedures. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for its determination, and the factors influencing its solubility.

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature, it is generally characterized as being soluble in polar solvents such as water and alcohols.[1] This solubility is attributed to the presence of the amino group, which can participate in hydrogen bonding. This guide, therefore, focuses on equipping researchers with the methodology to determine its solubility profile experimentally.

Data Presentation: Templates for Recording Solubility Data

To facilitate a systematic study of the solubility of this compound, the following tables are provided as templates for recording experimentally determined data.

Table 1: Qualitative Solubility of this compound

| Solvent | Temperature (°C) | Observation (e.g., Soluble, Partially Soluble, Insoluble) |

| Methanol | ||

| Ethanol | ||

| Isopropanol | ||

| Acetone | ||

| Ethyl Acetate | ||

| Dichloromethane | ||

| Acetonitrile | ||

| Dimethylformamide (DMF) | ||

| Dimethyl Sulfoxide (DMSO) | ||

| Toluene | ||

| Hexane |

Table 2: Quantitative Solubility of this compound at 25°C

| Solvent | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | ||

| Ethanol | ||

| Isopropanol | ||

| Acetone | ||

| Ethyl Acetate | ||

| Dichloromethane | ||

| Acetonitrile | ||

| Dimethylformamide (DMF) | ||

| Dimethyl Sulfoxide (DMSO) | ||

| Toluene | ||

| Hexane |

Table 3: Temperature Dependence of this compound Solubility in Selected Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| \multirow{3}{}{Methanol} | 10 | |

| 25 | ||

| 40 | ||

| \multirow{3}{}{Ethanol} | 10 | |

| 25 | ||

| 40 | ||

| \multirow{3}{*}{Acetonitrile} | 10 | |

| 25 | ||

| 40 |

Experimental Protocols

The following is a detailed methodology for the determination of the solubility of this compound in organic solvents using the widely accepted isothermal shake-flask method.[2][3][4]

Objective: To quantitatively determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps (B75204) and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Analytical balance (accurate to ±0.1 mg)

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), or a High-Performance Liquid Chromatograph (HPLC) with a suitable detector.

Procedure:

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of glass vials. The excess solid should be visually apparent. b. Add a known volume (e.g., 5 mL) of the desired organic solvent to each vial. c. Securely cap the vials.

-

Equilibration: a. Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). b. Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary study can be conducted to determine the optimal equilibration time by taking measurements at various time points (e.g., 12, 24, 36, 48 hours) until the concentration of the solute in the solution remains constant.

-

Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant using a syringe. c. Immediately filter the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles. The filtration step should be performed quickly to minimize solvent evaporation.

-

Quantification of this compound:

-

Gravimetric Method (for non-volatile solvents): a. Accurately weigh the vial containing the filtered saturated solution. b. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound to obtain the solid residue. c. Once all the solvent has been removed, reweigh the vial containing the solute residue. d. The mass of the dissolved this compound is the difference between the final and initial weights of the vial. e. Calculate the solubility in g/100 mL.

-

Chromatographic Method (GC or HPLC): a. Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. b. Analyze the standard solutions using a validated GC or HPLC method to generate a calibration curve. Gas chromatography is a suitable technique for the analysis of amines.[5][6][7][8] HPLC methods can also be developed for the analysis of aminopyridines and other related compounds.[9][10][11][12] c. Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve. d. Analyze the diluted sample using the same chromatographic method. e. Determine the concentration of this compound in the diluted sample from the calibration curve. f. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Data Analysis and Reporting:

-

Express the solubility in grams of solute per 100 mL of solvent ( g/100 mL) and as molar solubility (mol/L).

-

For temperature-dependent studies, plot the solubility as a function of temperature.

-

Report the mean and standard deviation of at least three independent measurements for each solvent and temperature.

Mandatory Visualizations

Caption: Factors influencing the solubility of this compound.

Caption: Experimental workflow for determining solubility.

References

- 1. CAS 38041-19-9: this compound | CymitQuimica [cymitquimica.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. academic.oup.com [academic.oup.com]

- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 7. bre.com [bre.com]

- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 9. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 11. helixchrom.com [helixchrom.com]

- 12. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]

The Tetrahydropyran Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (B127337) (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a cornerstone in medicinal chemistry and drug design.[1][2] Its unique combination of physicochemical properties makes it a "privileged scaffold," frequently incorporated into a wide array of biologically active natural products and synthetic pharmaceuticals.[1][3] This guide provides a comprehensive overview of the THP core, including its synthesis, applications, and the strategic advantages it offers in the development of novel therapeutics.

The Strategic Advantage of the Tetrahydropyran Moiety

In drug discovery, the THP scaffold is often employed as a bioisostere of a cyclohexane (B81311) ring.[4][5] This substitution offers several key benefits:

-

Improved Physicochemical Properties : Replacing a methylene (B1212753) group (CH₂) with an oxygen atom reduces lipophilicity, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[4]

-

Enhanced Target Binding : The oxygen atom in the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets and potentially increasing binding affinity and selectivity.[4][5]

-

Conformational Rigidity : As a conformationally restrained ether, the THP ring has a lower entropic penalty upon binding to a target compared to a more flexible linear ether, contributing to stronger binding interactions.[4]

These attributes have led to the incorporation of THP scaffolds in numerous FDA-approved drugs, targeting a wide range of diseases from cancer to diabetes.[4][6]

Synthesis of Tetrahydropyran Scaffolds

The construction of the THP ring is a central topic in synthetic organic chemistry, with numerous methods developed to achieve stereoselective control. Key strategies include:

-

Prins Cyclization : This is a powerful and widely used method for forming THP rings. It involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde.[7][8] The reaction proceeds through an oxocarbenium ion intermediate, and its stereochemical outcome can be controlled by the choice of catalyst and reaction conditions.[9]

-

Organocatalytic Methods : Asymmetric organocatalysis has provided elegant and efficient routes to enantiomerically pure THP derivatives.[10][11] Domino reactions, such as Michael-hemiacetalization sequences, allow for the construction of complex, polyfunctionalized THP structures in a single pot with high stereoselectivity.[12][13]

-

Intramolecular Cycloetherification : The cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group or an activated double bond (e.g., oxa-Michael addition) is another fundamental approach.[14]

-

Other Methods : A variety of other synthetic strategies are also employed, including hetero-Diels–Alder reactions, ring-closing metathesis, and metal-mediated cyclizations.[15]

Tetrahydropyran in Natural Products and Approved Drugs

The THP motif is a recurring structural feature in a vast number of natural products, many of which exhibit potent biological activities.[14] Marine macrolides, such as eribulin (B193375) and bryostatin, are notable examples that contain multiple THP rings and have been developed as anticancer agents.[1]

The value of the THP scaffold is further underscored by its presence in several modern, targeted therapies:

-

Gilteritinib (B612023) (Xospata®) : An inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase, approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation.[4]

-

Venetoclax (Venclexta®) : A potent and selective B-cell lymphoma 2 (Bcl-2) inhibitor used to treat certain types of leukemia and lymphoma.[4]

-

Omarigliptin (Marizev®) : A long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[4]

Quantitative Biological Activity of THP-Containing Drugs

The potency of pharmaceuticals incorporating the THP scaffold is demonstrated by their low nanomolar to picomolar activity against their respective targets. The data below summarizes the in vitro activity for the aforementioned drugs.

| Compound Name | Target | Activity Type | Value (nM) | Cell Line / Assay Condition | Citation(s) |

| Gilteritinib | FLT3-ITD | IC₅₀ | 0.92 | MV4-11 cells | [10] |

| FLT3-ITD | IC₅₀ | 2.9 | MOLM-13 cells | [10] | |

| FLT3-D835Y | IC₅₀ | 1.6 | Ba/F3 cells | [10] | |

| AXL | IC₅₀ | 41 | Cell-based assay | [16] | |

| Venetoclax | Bcl-2 | Kᵢ | < 0.01 | Biochemical assay | [17][18] |

| T-ALL Blasts | IC₅₀ | 2600 | MTT Assay | [19] | |

| B-ALL Blasts | IC₅₀ | 690 | MTT Assay | [19] | |

| Omarigliptin | DPP-4 | IC₅₀ | 1.6 | Enzymatic assay | [1] |

| DPP-4 | Kᵢ | 0.8 | Enzymatic assay | [1] |

Case Study: THP Scaffolds in Kinase Inhibition

The development of kinase inhibitors is a major focus in oncology drug discovery.[3][20] The THP-containing drug gilteritinib provides an excellent case study of how this scaffold contributes to a successful therapeutic.

FLT3 Signaling in Acute Myeloid Leukemia (AML)

In a significant subset of AML patients, mutations in the FLT3 receptor, such as internal tandem duplications (FLT3-ITD), lead to its constitutive, ligand-independent activation.[4][15] This aberrant signaling drives uncontrolled proliferation and survival of leukemia cells through downstream pathways like STAT5, PI3K/AKT, and RAS/MAPK.[5][8] Gilteritinib, by incorporating a THP-amine substituent, effectively binds to the ATP-binding pocket of both wild-type and mutated FLT3, inhibiting its kinase activity and shutting down these pro-survival signals.[4]

The general workflow for discovering such a kinase inhibitor involves several key stages, from initial screening to preclinical evaluation.

Key Experimental Protocols

The ability to reliably synthesize THP cores is fundamental to their use in drug discovery. The following is a representative protocol for the synthesis of Tetrahydro-4H-pyran-4-one, a common building block.[21][22]

Protocol: Two-Step Synthesis of Tetrahydro-4H-pyran-4-one

Step 1: Synthesis of 1,5-Dichloropentan-3-one (B1296641)

-

Reactor Setup : Charge a suitable reactor with 3-chloropropionyl chloride (20 kg) and aluminum trichloride (B1173362) (20 kg). Use methylene dichloride (50 kg) as the solvent.

-

Ethylene (B1197577) Addition : While stirring, introduce ethylene gas into the reactor. Maintain the internal temperature below 10 °C throughout the addition.

-

Incubation : After the ethylene addition is complete, incubate the reaction mixture for 2 hours, ensuring the temperature remains controlled.

-

Work-up : Prepare a separate vessel with a mixture of water and hydrochloric acid, cooled to 0 °C. Slowly add the reaction solution to the acidic water mixture with vigorous stirring.

-

Extraction : Allow the layers to separate and collect the organic layer containing the product, 1,5-dichloropentan-3-one.

Step 2: Cyclization to Tetrahydro-4H-pyran-4-one

-

Reactor Setup : To a new reactor, add water, phosphoric acid, sodium dihydrogen phosphate, and the 1,5-dichloropentan-3-one obtained from the previous step.

-

Heating : Heat the mixture under reflux until reaction monitoring indicates the consumption of the starting material.

-

Purification : After the reaction is complete, cool the mixture. Extract the crude product using a suitable organic solvent.

-

Final Product : Purify the crude product by vacuum rectification to yield high-purity Tetrahydro-4H-pyran-4-one.

Conclusion

The tetrahydropyran scaffold continues to prove its value as a privileged structural motif in drug discovery. Its ability to confer favorable pharmacokinetic properties and establish key binding interactions makes it an invaluable tool for medicinal chemists.[4][5] A deep understanding of its synthesis and strategic application is essential for the design and development of the next generation of targeted therapeutics. As synthetic methodologies become more sophisticated, the utility and prevalence of the THP core in innovative medicines are set to expand even further.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Exploring prins and tandem cyclization approach for the assembly of Tetrahydropyran frameworks [uvadoc.uva.es]

- 3. Drug discovery process for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]

- 5. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A new effector pathway links ATM kinase with the DNA damage response. — Department of Oncology [oncology.ox.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. ashpublications.org [ashpublications.org]

- 13. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. researchgate.net [researchgate.net]

- 16. ashpublications.org [ashpublications.org]

- 17. medchemexpress.com [medchemexpress.com]

- 18. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Venetoclax Drug Increases the Apoptosis of T and B Acute Lymphoblastic Leukemia Cells by Reducing the Expression of BCL-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. reactionbiology.com [reactionbiology.com]

- 21. benchchem.com [benchchem.com]

- 22. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]

A Technical Guide to 4-Aminotetrahydropyran: Commercial Availability, Purity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminotetrahydropyran is a pivotal heterocyclic building block in modern medicinal chemistry, finding extensive application in the synthesis of complex molecular scaffolds for drug discovery. Its saturated, non-planar structure provides access to three-dimensional chemical space, a desirable attribute for developing novel therapeutics with improved pharmacological profiles. This in-depth technical guide details the commercial availability and purity of this compound, provides comprehensive experimental protocols for its synthesis and purity assessment, and explores its role as a key intermediate in the development of inhibitors for critical signaling pathways, namely the mTOR and PDE10A pathways.

Commercial Availability and Purity

This compound is readily available from a multitude of chemical suppliers, catering to a range of research and development needs, from small-scale laboratory synthesis to bulk manufacturing. The compound is typically offered at purities of 97% or higher, with premium grades of 99% purity also commercially accessible. It is important for researchers to select a grade appropriate for their specific application, with higher purity being crucial for sensitive assays and in vivo studies. The hydrochloride salt of this compound is also a common commercially available form.

| Supplier | Grade | Purity | CAS Number |

| Sigma-Aldrich | - | 97% | 38041-19-9 |

| Chem-Impex | - | ≥ 97% (GC) | 38041-19-9 |

| Synblock | - | NLT 98% | 38041-19-9 |

| Various (ECHEMI) | Industrial Grade | 99% | 38041-19-9 |

| Various (ECHEMI) | Pharmaceutical Grade | 99% | 38041-19-9 |

| Various (ChemicalBook) | - | 98% min | 38041-19-9 |

| Various (ChemicalBook) | - | 99% | 38041-19-9 |

Experimental Protocols

Synthesis of this compound via Reductive Amination

A common and efficient method for the synthesis of this compound is the reductive amination of tetrahydro-4H-pyran-4-one. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the corresponding amine.

Materials:

-

Tetrahydro-4H-pyran-4-one

-

Ammonium (B1175870) hydroxide (B78521) (28-30%)

-

Nickel-Aluminum (Ni-Al) alloy

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Deionized water

-

Ultrasonic bath

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

To a suspension of Ni-Al alloy (200 mg) in 28-30% ammonium hydroxide (3 mL), add tetrahydro-4H-pyran-4-one (0.34 mmol).[1]

-

Sonicate the reaction mixture in an ultrasonic bath for 2 hours at room temperature.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the excess alloy and any solid byproducts.

-

Extract the filtrate with ethyl acetate (2 x 2 mL).[1]

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by flash chromatography to obtain pure this compound.[1]

Purity Determination of this compound

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive assessment of this compound purity.

GC-MS is a powerful technique for identifying and quantifying volatile impurities.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Thermo Scientific TRACE 1310 GC with a TSQ 9000 triple quadrupole MS).[2]

-

Capillary column: TraceGOLD™ TG-5-SilMS, 30 m x 0.25 mm I.D. x 0.25 µm film or equivalent.[2]

Method:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-450.

Sample Preparation:

Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane (B109758) or methanol.

HPLC is a robust method for quantifying the purity of this compound and detecting non-volatile impurities.

Instrumentation:

-

HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

Method:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 5% B

-

19-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 210 nm.

Sample Preparation:

Prepare a 1 mg/mL solution of this compound in the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B).

¹H NMR provides detailed structural information and can be used to identify and quantify impurities with distinct proton signals.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz).

Sample Preparation:

Dissolve approximately 10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

Expected ¹H NMR Spectrum (in CDCl₃):

The spectrum will show characteristic signals for the protons on the tetrahydropyran (B127337) ring and the amine group.

Role in Drug Discovery: Targeting Key Signaling Pathways

This compound is a valuable building block for the synthesis of inhibitors targeting critical signaling pathways implicated in various diseases, including cancer and neurological disorders.

The mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[3] It exists in two distinct complexes, mTORC1 and mTORC2.[3] this compound has been incorporated into the structure of mTOR inhibitors.

The PDE10A Signaling Pathway

Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the medium spiny neurons of the striatum, where it plays a crucial role in regulating cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) levels.[4][5] By hydrolyzing these second messengers, PDE10A modulates dopamine (B1211576) signaling, making it an attractive target for the treatment of neurological and psychiatric disorders such as schizophrenia and Huntington's disease. This compound serves as a key structural motif in the development of potent and selective PDE10A inhibitors.

Conclusion

This compound is a commercially accessible and high-purity building block that is indispensable for contemporary drug discovery and development. Its utility is underscored by its incorporation into inhibitors of key cellular signaling pathways. The experimental protocols provided herein offer a practical guide for the synthesis and quality control of this important intermediate, facilitating its application in the pursuit of novel therapeutics. The continued exploration of scaffolds derived from this compound holds significant promise for the development of next-generation medicines.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 4. Phosphodiesterase 10A Is Tethered to a Synaptic Signaling Complex in Striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

Methodological & Application

Synthesis of 4-Aminotetrahydropyran Scaffolds for Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aminotetrahydropyran scaffold is a privileged structural motif in modern drug discovery, recognized for its ability to impart favorable physicochemical properties to lead compounds. Its three-dimensional character and hydrogen bonding capabilities often lead to improved solubility, metabolic stability, and oral bioavailability. This document provides an overview of common synthetic routes to this compound derivatives, their applications in targeting key signaling pathways, and detailed experimental protocols for their synthesis and subsequent screening in a drug discovery context.

Synthetic Strategies for this compound Scaffolds

Several synthetic methodologies have been developed for the construction of this compound scaffolds. The choice of a particular route often depends on the desired substitution pattern, scalability, and stereochemical requirements. Below is a summary of commonly employed methods with their respective advantages and typical yield ranges.

Table 1: Comparison of Synthetic Methods for this compound Scaffolds

| Synthetic Method | Starting Materials | Key Reagents and Conditions | Typical Yield | Advantages | Disadvantages |

| Reductive Amination | Tetrahydropyran-4-one, Amine/Ammonia | NaBH(OAc)₃, NaBH₃CN, or H₂/Catalyst (e.g., Pd/C, Raney Ni) | 50-95% | High functional group tolerance, commercially available starting materials. | May require optimization for sterically hindered amines or ketones.[1][2] |

| Prins-Ritter Reaction | Homoallylic alcohol, Aldehyde, Nitrile | Brønsted or Lewis acid catalyst (e.g., H₂SO₄, CeCl₃/AcCl) | 54-91% | One-pot, three-component reaction, diastereoselective.[3][4][5][6] | Can be limited by the stability of carbocation intermediates.[3] |

| Reduction of Oxime | Tetrahydropyran-4-one oxime | H₂/Raney Ni, LiAlH₄, or Mg | 57-65% | Readily accessible starting material from the corresponding ketone.[7][8] | Use of hazardous reagents like LiAlH₄ can be a safety concern.[7] |

| One-Pot from 4-Cyanotetrahydropyran | 4-Cyanotetrahydropyran | NaOH/KOH followed by NaOCl/NaOBr | High | "One-pot" procedure, potentially high yielding for industrial scale.[7] | Involves the use of strong bases and oxidizing agents. |

| From 4-Hydroxytetrahydropyran | 4-Hydroxytetrahydropyran | Azide formation (e.g., DPPA, NaN₃) followed by reduction (e.g., H₂/Pd/C) | Good | Allows for stereochemical control from the starting alcohol.[9] | Multi-step process. |

Applications in Drug Discovery

The this compound moiety is a key component in a number of clinical and preclinical drug candidates targeting a range of diseases, from metabolic disorders to cancer.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes

DPP-4 is a serine protease that inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[10] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release.[10][11] This mechanism of action has made DPP-4 inhibitors a cornerstone in the management of type 2 diabetes. Several approved DPP-4 inhibitors incorporate a this compound scaffold, which plays a crucial role in binding to the active site of the enzyme.

References

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Iodine-catalyzed prins cyclization of homoallylic alcohols and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ritter Reaction [organic-chemistry.org]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. Ritter reaction - Wikipedia [en.wikipedia.org]

- 7. Page loading... [wap.guidechem.com]

- 8. Synthesis of substituted tetrahydropyran-4-one and its oxime | International Journal of Biology and Chemistry [ijbch.kaznu.kz]

- 9. Synthesis of this compound scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: The Versatility of 4-Aminotetrahydropyran in Modern Medicinal Chemistry

Introduction

4-Aminotetrahydropyran is a heterocyclic organic compound that has emerged as a crucial building block in medicinal chemistry.[1][2] Its structure features a saturated six-membered tetrahydropyran (B127337) (THP) ring with an amino group at the 4-position.[1] The THP ring is one of the most frequently utilized three-dimensional ring systems in marketed drugs, second only to the phenyl ring.[3] This scaffold's prevalence is due to its favorable physicochemical properties, including improved solubility and metabolic stability, making it an attractive component for designing novel therapeutic agents.[1][4] The presence of the amino group provides a reactive handle for a wide array of chemical modifications, allowing for its incorporation into diverse molecular architectures targeting various diseases.[2][5]

Key Applications in Drug Discovery

The this compound moiety is a versatile scaffold used across multiple therapeutic areas, primarily due to its ability to act as a bioisostere and improve the pharmacokinetic profiles of drug candidates.

-

Bioisosterism: In drug design, bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[4] The tetrahydropyran ring is often used as a bioisosteric replacement for more metabolically labile or lipophilic groups. This strategic substitution can enhance properties such as solubility, metabolic stability, and oral bioavailability while maintaining or improving target affinity.[4][6]

-

Oncology: The this compound scaffold is a valuable intermediate in the synthesis of anti-cancer agents.[3] It can be used as a reactant in the creation of aminothiazole compounds intended for cancer treatment.[3] The structural rigidity and polarity conferred by the THP ring can lead to improved binding at target sites and better pharmacokinetic properties, which are critical for developing effective oncology drugs.[7] For instance, novel 4-aminopyrrolopyrimidine derivatives have been developed as potent Tie-2 kinase inhibitors for the treatment of solid tumors.[8]

-

Central Nervous System (CNS) Disorders: The development of drugs targeting the CNS is particularly challenging due to the need to cross the blood-brain barrier.[9] The physicochemical properties of the this compound ring can be advantageous in this context. Its incorporation has been explored in the design of selective brain-penetrant inhibitors. A notable example is its use in the synthesis of PF-04447943, a selective PDE9A inhibitor that has advanced to clinical trials for treating cognitive disorders like Alzheimer's disease.[10]

-

Diabetes: Substituted aminotetrahydropyran compounds are key intermediates in the synthesis of Dipeptidyl Peptidase-IV (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[11][12] A series of novel tri-substituted tetrahydropyran analogs were synthesized and evaluated as potent and selective DPP-4 inhibitors, leading to the identification of a clinical candidate with an excellent pharmacokinetic profile.[12]

Quantitative Data Summary

The following table summarizes representative data for compounds containing the tetrahydropyran scaffold, illustrating their application and potency in different therapeutic areas.

| Compound Class/Example | Therapeutic Target | Activity/Parameter | Value | Reference |

| Substituted Tetrahydropyran Analog (Compound 23) | Dipeptidyl Peptidase IV (DPP-4) | IC50 | Potent (Specific value not detailed in abstract) | [12] |